molecular formula C22H25NOS2 B13441688 C2Tvm8heb2 CAS No. 1422357-33-2

C2Tvm8heb2

Cat. No.: B13441688
CAS No.: 1422357-33-2
M. Wt: 383.6 g/mol
InChI Key: GNCSAYHHMHBFSR-SFHVURJKSA-N
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Description

The compound (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol (C2Tvm8heb2) is a complex organic molecule with a molecular formula of C22H25NOS2 and a molecular weight of 383.57 g/mol . This compound is known for its unique structure, which includes a tetrahydronaphthalene core and thiophene groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. The thiophene groups are then introduced through a series of substitution reactions. The final step involves the formation of the amino group through a reductive amination process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

(6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol include:

Uniqueness

What sets (6S)-6-(N,N-bis(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol apart is its unique combination of a tetrahydronaphthalene core and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

1422357-33-2

Molecular Formula

C22H25NOS2

Molecular Weight

383.6 g/mol

IUPAC Name

(6S)-6-[bis(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C22H25NOS2/c24-22-7-1-4-17-16-18(8-9-21(17)22)23(12-10-19-5-2-14-25-19)13-11-20-6-3-15-26-20/h1-7,14-15,18,24H,8-13,16H2/t18-/m0/s1

InChI Key

GNCSAYHHMHBFSR-SFHVURJKSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O

Canonical SMILES

C1CC2=C(CC1N(CCC3=CC=CS3)CCC4=CC=CS4)C=CC=C2O

Origin of Product

United States

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